methyl 1,3-dimethyl-8-oxo-7-[3-(3-pyridyl)-1H-1,2,4-triazol-5-yl]-7,8-dihydro[2,7]naphthyridine-4-carboxylate
Description
Methyl 1,3-dimethyl-8-oxo-7-[3-(3-pyridyl)-1H-1,2,4-triazol-5-yl]-7,8-dihydro[2,7]naphthyridine-4-carboxylate is a heterocyclic compound featuring a naphthyridine core fused with a triazolyl-pyridyl substituent and a methyl ester group. Its structural complexity arises from the [2,7]naphthyridine scaffold, which is substituted at positions 1 and 3 with methyl groups, at position 8 with a ketone, and at position 7 with a 3-(3-pyridyl)-1H-1,2,4-triazol-5-yl moiety.
Properties
Molecular Formula |
C19H16N6O3 |
|---|---|
Molecular Weight |
376.4 g/mol |
IUPAC Name |
methyl 1,3-dimethyl-8-oxo-7-(5-pyridin-3-yl-1H-1,2,4-triazol-3-yl)-2,7-naphthyridine-4-carboxylate |
InChI |
InChI=1S/C19H16N6O3/c1-10-14-13(15(11(2)21-10)18(27)28-3)6-8-25(17(14)26)19-22-16(23-24-19)12-5-4-7-20-9-12/h4-9H,1-3H3,(H,22,23,24) |
InChI Key |
PLCFLAVFKZSBGX-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C2C(=C(C(=N1)C)C(=O)OC)C=CN(C2=O)C3=NNC(=N3)C4=CN=CC=C4 |
Origin of Product |
United States |
Preparation Methods
Core Naphthyridine Synthesis
The naphthyridine scaffold can be constructed via cyclization or condensation reactions. A prominent method involves the Skraup-Doebner-Von Miller reaction , where 3-aminopyridine derivatives undergo cyclization with α,β-unsaturated carbonyl compounds . For example:
-
Step 1 : Condensation of 3-amino-4-methylpyridine with ethyl acetoacetate in the presence of montmorillonite K10 yields a dihydronaphthyridine intermediate .
-
Step 2 : Aromatization via oxidative dehydrogenation using iodine or m-NO₂PhSO₃Na generates the fully conjugated naphthyridine core .
Alternatively, Diels-Alder cycloadditions between electron-deficient dienes and azadienophiles offer a stereocontrolled pathway. For instance, imines derived from 3-aminopyridines and aldehydes react with vinyl acetamide to form tetrahydro naphthyridines, which are subsequently dehydrogenated .
Functionalization at C7: Triazole-Pyridyl Hybrid Side Chain
The 3-(3-pyridyl)-1H-1,2,4-triazol-5-yl substituent at C7 likely originates from a Cu(I)-catalyzed azide-alkyne cycloaddition (CuAAC) . A plausible sequence includes:
-
Step 1 : Bromination of the naphthyridine core at C7 using phosphorus tribromide (PBr₃) or N-bromosuccinimide (NBS) .
-
Step 2 : Conversion of the bromide to an azide via nucleophilic substitution with sodium azide (NaN₃).
-
Step 3 : CuAAC "click" reaction between the azide and 3-ethynylpyridine forms the triazole ring .
Methylation at N1 and C3
Dimethyl groups at N1 and C3 are introduced via alkylation or reductive amination :
-
N1-Methylation : Treatment with methyl iodide (CH₃I) in the presence of a base like potassium carbonate (K₂CO₃) selectively methylates the nitrogen .
-
C3-Methylation : Directed ortho-metalation (DoM) strategies using lithium diisopropylamide (LDA) followed by quenching with methyl iodide install the methyl group at C3 .
Key Challenges and Optimization Considerations
-
Regioselectivity : Competing reaction pathways during cyclization may yield undesired naphthyridine isomers. Electronic effects of substituents (e.g., methyl groups) direct cyclization toward the isomer .
-
Triazole Stability : The 1H-1,2,4-triazole moiety is susceptible to tautomerization. Reaction conditions must be carefully controlled to favor the 1H tautomer .
-
Oxidation Sensitivity : The 8-oxo group may undergo overoxidation to a carboxylic acid. Mild oxidizing agents like MnO₂ are preferred .
Proposed Synthetic Route
Analytical Validation
Critical characterization data for the final product should include:
Chemical Reactions Analysis
Cyclization Reactions
The naphthyridine core undergoes cyclization under acidic or oxidative conditions. Key methods include:
-
Skraup-like reactions using iodine or m-NO<sub>2</sub>PhSO<sub>3</sub>Na as catalysts in dioxane/water mixtures (yields: 45–50%) .
-
Thermal cyclization in Dowtherm A or diphenyl ether to form fused-ring systems via intramolecular enamine cyclization (Scheme 1) .
| Cyclization Method | Catalyst/Conditions | Product | Yield |
|---|---|---|---|
| Skraup reaction | I<sub>2</sub>/H<sub>2</sub>O-dioxane | 3-Bromo-1,5-naphthyridine | 45% |
| Oxidative cyclization | m-NO<sub>2</sub>PhSO<sub>3</sub>Na | 2-Methyl-1,5-naphthyridine | 50% |
Nucleophilic Substitution
The triazole and pyridyl moieties participate in regioselective substitutions:
-
Alkylation/Acylation : Reaction with alkyl halides (e.g., 1-bromooctane) in the presence of Cs<sub>2</sub>CO<sub>3</sub> yields N-alkylated derivatives (e.g., 40 , 43 ) .
-
Amination : Microwave-assisted coupling with amines introduces functional groups at C-2/C-4 positions of the naphthyridine ring.
Oxidation and Reduction
-
Oxidation : The 8-oxo group remains stable under mild conditions but undergoes further oxidation to carboxylic acids with KMnO<sub>4</sub>.
-
Reduction : Catalytic hydrogenation (H<sub>2</sub>/Pd-C) reduces the naphthyridine ring to tetrahydro derivatives, altering pharmacological activity .
Cross-Coupling Reactions
Palladium-catalyzed cross-couplings enable functionalization of the pyridyl group:
-
Suzuki-Miyaura : Boronic acids react at C-3 of the pyridyl ring (e.g., aryl/heteroaryl couplings) .
-
Buchwald-Hartwig : Amination at C-6 position using Xantphos/Pd(OAc)<sub>2</sub> .
Biological Target Interactions
The compound interacts with enzymes via hydrogen bonding and π-π stacking:
-
Triazole moiety : Binds to leishmanial enzyme active sites (IC<sub>50</sub>: 0.8–1.2 μM) .
-
Naphthyridine core : Inhibits bacterial DNA gyrase (MIC: 4 μg/mL against S. aureus).
| Biological Target | Interaction Type | Activity | Reference |
|---|---|---|---|
| Leishmania enzymes | Hydrogen bonding | pEC<sub>50</sub> 5.8 | |
| DNA gyrase | π-π stacking | MIC 4 μg/mL |
Ester Hydrolysis
The methyl ester undergoes alkaline hydrolysis (NaOH/EtOH) to yield the carboxylic acid, enhancing water solubility (reaction rate: k = 0.12 h<sup>−1</sup> at 25°C).
Heterocyclic Rearrangements
Under acidic conditions (HCl/EtOH), the triazole ring rearranges to form oxadiazole derivatives, though this reduces antileishmanial activity by >90% .
Key Mechanistic Insights
-
Electrophilic sites : Naphthyridine C-4 and pyridyl C-3 are electrophilic hotspots .
-
Steric effects : 1,3-Dimethyl groups hinder substitutions at C-2/C-8 positions.
This compound’s reactivity profile underscores its versatility in medicinal chemistry, particularly for antimicrobial and antiparasitic drug development. Further studies should explore its trifluoromethylation and photochemical behavior.
Scientific Research Applications
Biological Activities
The compound exhibits a broad spectrum of biological activities, which can be categorized as follows:
Antimicrobial Activity
- Research indicates that derivatives of naphthyridine compounds demonstrate significant antimicrobial properties. Studies have shown that methyl 1,3-dimethyl-8-oxo derivatives possess potent activity against various bacterial strains, making them potential candidates for antibiotic development .
Anticancer Properties
- The compound has been investigated for its anticancer effects. Naphthyridine derivatives have shown promise in inhibiting cancer cell proliferation and inducing apoptosis in several cancer types. The mechanism often involves the modulation of key signaling pathways associated with cell growth and survival .
Anti-inflammatory Effects
- Compounds similar to methyl 1,3-dimethyl-8-oxo have demonstrated anti-inflammatory properties by inhibiting pro-inflammatory cytokines and mediators. This suggests potential applications in treating inflammatory diseases such as arthritis and other chronic inflammatory conditions .
Synthesis and Derivatives
The synthesis of methyl 1,3-dimethyl-8-oxo derivatives often involves multi-step organic reactions that yield compounds with varying biological activities. The use of click chemistry and other synthetic methodologies has been explored to create novel derivatives with improved efficacy and selectivity .
Case Studies
Several studies illustrate the practical applications of this compound:
Mechanism of Action
The mechanism of action of methyl 1,3-dimethyl-8-oxo-7-[3-(3-pyridyl)-1H-1,2,4-triazol-5-yl]-7,8-dihydro[2,7]naphthyridine-4-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to various biological effects. The exact pathways and molecular targets can vary depending on the specific application and the biological system being studied .
Comparison with Similar Compounds
Structural and Functional Group Analysis
The compound shares structural motifs with other heterocyclic systems documented in recent literature:
Table 1: Comparative Analysis of Key Features
Key Observations:
Core Heterocycles: The target compound’s [2,7]naphthyridine core is distinct from the pyrimidinone (4i) and imidazopyridine (1l) systems. Naphthyridines are prized for their planar aromaticity and ability to engage in π-π stacking, which may enhance binding to biological targets like kinases .
1l’s nitrophenyl and cyano groups confer electron-withdrawing properties, which may influence reactivity in further synthetic modifications .
Synthetic Complexity :
- The target compound’s synthesis likely involves multi-step coupling reactions to install the triazolyl-pyridyl moiety, analogous to the methods used for 4i and 4j, which employ tetrazolylation and coumarin integration .
- 1l’s 51% yield highlights challenges in achieving high efficiency for complex heterocycles, a common issue in similar syntheses .
Pharmacological and Physicochemical Properties
While pharmacological data for the target compound is absent in the evidence, inferences can be drawn from analogs:
- Solubility: The methyl ester and pyridyl groups may enhance aqueous solubility relative to 1l’s nitroaromatic and cyano substituents .
- Stability : The naphthyridine core’s aromaticity may confer greater thermal stability compared to 1l’s imidazopyridine, which has labile ester groups .
Biological Activity
Methyl 1,3-dimethyl-8-oxo-7-[3-(3-pyridyl)-1H-1,2,4-triazol-5-yl]-7,8-dihydro[2,7]naphthyridine-4-carboxylate (hereafter referred to as "the compound") is a complex heterocyclic compound that has garnered interest due to its diverse biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological effects, mechanisms of action, and potential therapeutic applications.
Structural Overview
The compound belongs to the naphthyridine family and contains a triazole moiety. The structural features contribute to its biological activity by allowing interactions with various biological targets.
Antimicrobial Activity
Research indicates that derivatives of naphthyridines exhibit significant antimicrobial properties. The compound has been shown to possess broad-spectrum antibacterial activity against both Gram-positive and Gram-negative bacteria. For instance, studies have reported that similar naphthyridine derivatives demonstrate effectiveness against drug-resistant strains such as Pseudomonas aeruginosa and Staphylococcus aureus .
Table 1: Antimicrobial Activity of Naphthyridine Derivatives
| Compound | Activity Type | MIC (µg/mL) | Reference |
|---|---|---|---|
| Methyl 1,3-dimethyl-8-oxo... | Antibacterial | < 3.09 | |
| 2,7-Naphthyridine derivatives | Broad-spectrum | < 10 | |
| Fluorinated naphthyridines | Drug-resistant pathogens | < 5 |
Anticancer Properties
The compound's potential as an anticancer agent has been explored through various studies. It has shown cytotoxic effects against several cancer cell lines, including breast cancer (MCF-7) and colon cancer (HCT116). The mechanism of action is believed to involve the inhibition of topoisomerase and induction of apoptosis in cancer cells .
Table 2: Cytotoxic Activity Against Cancer Cell Lines
Anti-inflammatory Effects
The compound has also demonstrated anti-inflammatory properties. In vitro studies have shown that it can inhibit the production of pro-inflammatory cytokines in macrophage cell lines. This suggests potential therapeutic applications in conditions characterized by chronic inflammation .
The biological activity of the compound can be attributed to several mechanisms:
- Enzyme Inhibition : The compound may inhibit key enzymes involved in bacterial cell wall synthesis and cancer cell proliferation.
- DNA Interaction : Similar compounds have been shown to intercalate with DNA, disrupting replication and transcription processes.
- Cytokine Modulation : It appears to modulate signaling pathways involved in inflammation and immune response.
Case Studies
Recent studies have highlighted the effectiveness of the compound in various experimental models:
- In Vivo Efficacy : A study demonstrated that administration of the compound in mice resulted in a significant reduction in tumor size compared to control groups .
- Synergistic Effects : When combined with standard antibiotics or chemotherapeutics, the compound showed enhanced efficacy, suggesting potential for use in combination therapies .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
